molecular formula C24H25BrN2O2 B7716115 2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide CAS No. 5291-38-3

2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

Cat. No.: B7716115
CAS No.: 5291-38-3
M. Wt: 453.4 g/mol
InChI Key: DKXKEIRWLDJIJZ-UHFFFAOYSA-N
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Description

2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide is a complex organic compound that features a bromine atom, a cyclohexyl group, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while substitution could result in a compound with a different halogen or other substituent .

Scientific Research Applications

2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-cyclohexyl-N-methylbenzamide: This compound is structurally similar but lacks the quinoline moiety.

    2-bromo-N-cyclohexylbenzamide: Another similar compound that also lacks the quinoline derivative.

Uniqueness

What sets 2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide apart is the presence of the quinoline moiety, which can impart unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .

Properties

IUPAC Name

2-bromo-N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BrN2O2/c1-16-11-12-17-14-18(23(28)26-22(17)13-16)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h5-6,9-14,19H,2-4,7-8,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXKEIRWLDJIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365872
Record name STK581142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5291-38-3
Record name STK581142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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